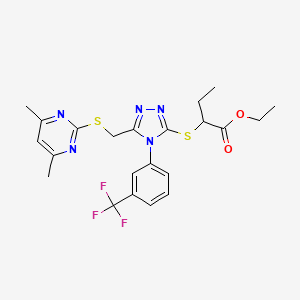![molecular formula C20H15N3O2S B2598932 N-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-5-methylisoxazole-3-carboxamide CAS No. 941909-29-1](/img/structure/B2598932.png)
N-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-5-methylisoxazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-([1,1’-biphenyl]-4-yl)thiazol-2-yl)-5-methylisoxazole-3-carboxamide is a complex organic compound that features a biphenyl group, a thiazole ring, and an isoxazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-([1,1’-biphenyl]-4-yl)thiazol-2-yl)-5-methylisoxazole-3-carboxamide typically involves multi-step organic synthesis. One common route includes the formation of the thiazole ring through a cyclization reaction involving a thioamide and a halogenated precursor. The isoxazole ring can be synthesized via a 1,3-dipolar cycloaddition reaction involving nitrile oxides and alkynes. The final step involves coupling the biphenyl group with the thiazole and isoxazole intermediates under specific conditions, such as using palladium-catalyzed cross-coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, and continuous flow chemistry might be employed to enhance efficiency and safety .
Análisis De Reacciones Químicas
Types of Reactions
N-(4-([1,1’-biphenyl]-4-yl)thiazol-2-yl)-5-methylisoxazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, which may reduce the carbonyl groups to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiazole and isoxazole rings
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
N-(4-([1,1’-biphenyl]-4-yl)thiazol-2-yl)-5-methylisoxazole-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features and biological activity
Industry: The compound’s stability and reactivity make it suitable for use in materials science, particularly in the development of advanced materials and coatings
Mecanismo De Acción
The mechanism of action of N-(4-([1,1’-biphenyl]-4-yl)thiazol-2-yl)-5-methylisoxazole-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, disrupting cellular signaling pathways and leading to cell death in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
Thiazole Derivatives: Compounds like 2-aminothiazole and 4,5-disubstituted thiazoles share structural similarities and exhibit comparable biological activities.
Isoxazole Derivatives: Compounds such as 3,5-dimethylisoxazole and 4,5-diphenylisoxazole are structurally related and have similar chemical properties.
Uniqueness
N-(4-([1,1’-biphenyl]-4-yl)thiazol-2-yl)-5-methylisoxazole-3-carboxamide is unique due to the combination of its biphenyl, thiazole, and isoxazole moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .
Propiedades
IUPAC Name |
5-methyl-N-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O2S/c1-13-11-17(23-25-13)19(24)22-20-21-18(12-26-20)16-9-7-15(8-10-16)14-5-3-2-4-6-14/h2-12H,1H3,(H,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNIOQUFLAJDGSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
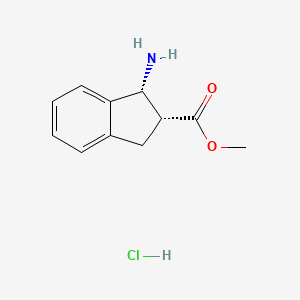

![(Z)-2-Cyano-N-[5-(diethylsulfamoyl)-2-pyrrolidin-1-ylphenyl]-3-phenylprop-2-enamide](/img/structure/B2598854.png)
![2-ethyl-N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)butanamide](/img/structure/B2598855.png)

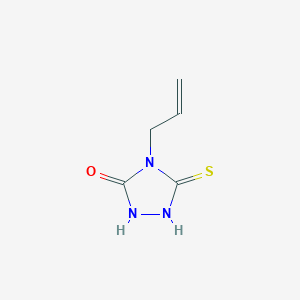
![N-[(3-Methoxy-1,2-oxazol-5-yl)methyl]prop-2-enamide](/img/structure/B2598858.png)
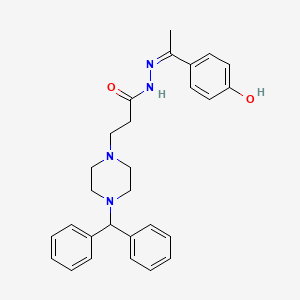
![8-(3,5-dimethylbenzoyl)-4-(4-fluoro-3-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2598860.png)

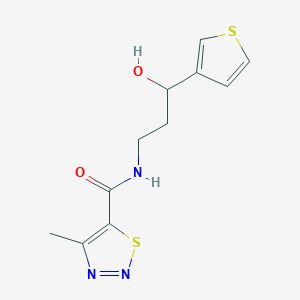
![N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}thiophene-2-carboxamide](/img/structure/B2598866.png)

